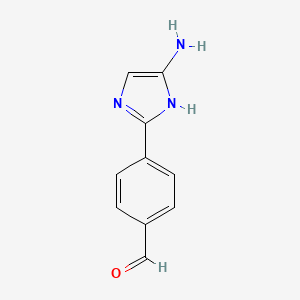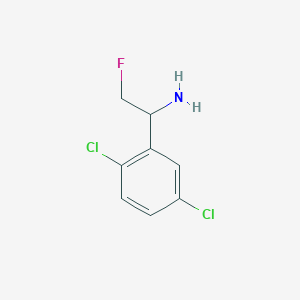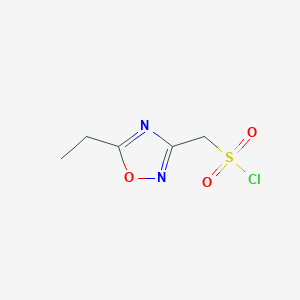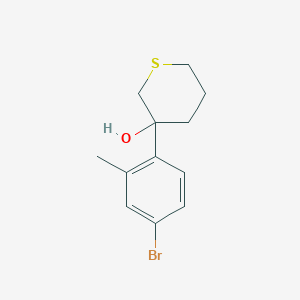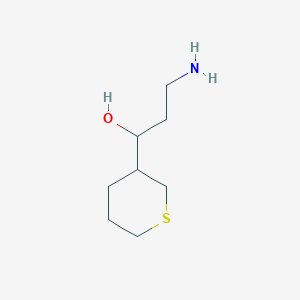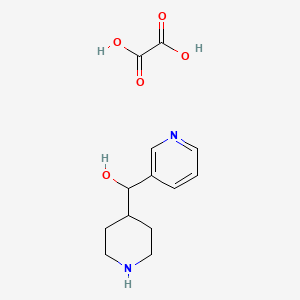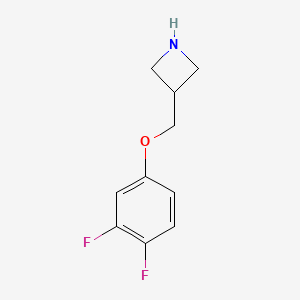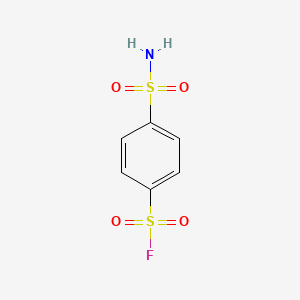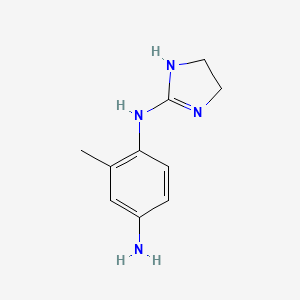![molecular formula C12H20N2S B13238419 1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine](/img/structure/B13238419.png)
1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine is a heterocyclic compound that contains a piperidine ring substituted with a thiophene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine typically involves the following steps:
Formation of 2-Thiopheneethylamine: This can be achieved by reacting thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then converted to 2-thiopheneacetaldehyde.
Reductive Amination: The 2-thiopheneethylamine is then subjected to reductive amination with 1-methylpiperidin-4-one in the presence of a reducing agent such as sodium triacetoxyborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form the corresponding piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptor sites, modulating biological pathways. The thiophene ring and piperidine moiety play crucial roles in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiopropamine: Structurally related, with a thiophene group and an alkyl amine substituent.
Fentanyl Analogues: Share the piperidine ring structure but differ in their substituents and pharmacological profiles.
Uniqueness
1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine is unique due to the presence of both the thiophene and piperidine moieties, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H20N2S |
|---|---|
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
1-methyl-N-(2-thiophen-2-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C12H20N2S/c1-14-8-5-11(6-9-14)13-7-4-12-3-2-10-15-12/h2-3,10-11,13H,4-9H2,1H3 |
Clé InChI |
NGJKMXUMICNKCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


